5-Amine Handle for Acylation and Library Synthesis
4-Phenyl-1,3-thiazol-5-amine uniquely possesses an unsubstituted amine at the 5-position of the thiazole ring, in contrast to the widely studied 2-amino-4-phenylthiazole scaffold . This structural feature is not merely a positional isomerism; it provides a distinct chemical reactivity profile. The 5-amine is documented as a nucleophile for generating amide derivatives, a key transformation for building compound libraries [1]. While a specific head-to-head comparison of reaction rates is unavailable, the functional distinction is absolute: the 2-amino isomer cannot be selectively acylated at the 5-position without complex protection/deprotection strategies. This makes the 5-amine isomer the exclusive, direct starting material for synthesizing 5-substituted-4-phenylthiazole derivatives.
| Evidence Dimension | Reactive Functional Group Position |
|---|---|
| Target Compound Data | Primary amine at the C5 position |
| Comparator Or Baseline | Primary amine at the C2 position (for 2-Amino-4-phenylthiazole, CAS 2010-06-2) |
| Quantified Difference | Distinct substitution site; enables orthogonal functionalization strategies |
| Conditions | N/A (structural comparison) |
Why This Matters
This positional specificity is critical for procurement; substituting the 5-amine with a 2-amine or a 2-methyl analog would derail a synthetic route requiring C5 derivatization, leading to a different chemical series.
- [1] MolAid. (n.d.). 4-苯基噻唑-5-胺 下游产品. Retrieved from https://www.molaid.com/MS_180171 View Source
